1,4-Dioxane-2-carbohydrazide
Description
Contextualization within Carbohydrazide (B1668358) Chemistry and Dioxane Frameworks
Carbohydrazides are a class of organic compounds characterized by the presence of a carbonyl group attached to a hydrazine (B178648) moiety (-CONHNH2). ajgreenchem.com This functional group is known for its versatile reactivity, serving as a precursor for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. ajgreenchem.comajgreenchem.com These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. ajgreenchem.com The carbohydrazide group in 1,4-Dioxane-2-carbohydrazide provides a reactive handle for derivatization and cyclization reactions.
Significance in Targeted Organic Synthesis and Functional Molecule Design
The true significance of this compound lies in its application as a building block for the synthesis of more elaborate and functionally targeted molecules. The carbohydrazide portion of the molecule is particularly amenable to reactions with various electrophiles, leading to the formation of a diverse range of derivatives.
A key application of carbohydrazides is in the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds known to exhibit a broad spectrum of biological activities. growingscience.com Research on analogous compounds, such as 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide, has demonstrated that the carbohydrazide moiety can be readily cyclized with various reagents to yield novel 1,3,4-oxadiazole (B1194373) derivatives. tandfonline.com This synthetic strategy highlights the potential of this compound to serve as a starting material for the creation of new chemical entities with potential applications in medicinal chemistry. The dioxane ring in these synthesized molecules provides a distinct structural feature that can be explored for its influence on biological activity. tandfonline.com
The ability to use this compound in the construction of such heterocyclic systems underscores its importance in the design of functional molecules. By strategically choosing the reaction partners for the carbohydrazide group, chemists can systematically modify the final molecular structure to fine-tune its properties for specific applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10N2O3 | nih.gov |
| Molecular Weight | 146.14 g/mol | nih.gov |
| CAS Number | 1097812-58-2 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1COC(CO1)C(=O)NN | nih.gov |
| InChI | InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | nih.gov |
Research Findings on Derivatives of Dioxane-Containing Carbohydrazides
| Starting Material | Reagent | Resulting Compound Class | Potential Application Area | Reference |
| 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide | Various Aromatic Carboxylic Acids | 2,5-disubstituted-1,3,4-oxadiazoles | Antihepatotoxic Agents | tandfonline.com |
| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | Various Aldehydes and Ketones | Quinoxaline (B1680401) Derivatives | Anticancer and Anti-inflammatory Agents | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPBLSDZSZQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097812-58-2 | |
| Record name | 1,4-dioxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,4 Dioxane 2 Carbohydrazide and Its Precursors
Stereoselective and Enantioselective Synthesis Approaches
The stereochemistry of the 1,4-dioxane (B91453) ring is crucial for its biological function, making stereoselective and enantioselective synthesis a key focus of modern organic chemistry. While specific methods for 1,4-Dioxane-2-carbohydrazide are not extensively documented, analogous strategies for related 1,4-dioxane derivatives provide a roadmap for achieving high stereochemical control.
A common strategy for constructing the 1,4-dioxane ring involves the cyclization of appropriately substituted precursors. For instance, the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids can yield substituted 1,4-dioxane-2,5-diones. researchgate.net This method has been shown to be stereoselective, producing (S,S)-diastereomers with high selectivity. researchgate.net Such a stereodefined dione (B5365651) could then serve as a precursor to this compound.
Another approach involves the ring-opening of epoxides with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol to form functionalized 1,4-dioxanes. enamine.net The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide. Furthermore, the treatment of N-arylsulfonyl-γ,δ-epimino (E)-α,β-enoates with HCl in 1,4-dioxane results in a regio- and stereoselective ring-opening, which can be a useful method for synthesizing diastereomeric products from a single substrate. rsc.org
For enantioselective synthesis, rhodium-catalyzed asymmetric hydrogenation of 1,4-benzodioxine derivatives has been developed to produce chiral 2-substituted 2,3-dihydrobenzo rsc.orgeurjchem.comdioxane derivatives with excellent enantioselectivities (up to >99% ee). acs.org A versatile catalyst system of [Ir(cod)Cl]₂/BIDIME-dimer has also been reported for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, yielding a variety of chiral 1,4-benzodioxanes with high enantiomeric ratios. rsc.org These catalytic systems could potentially be adapted for the enantioselective synthesis of precursors to this compound.
Table 1: Examples of Stereoselective Synthesis of 1,4-Dioxane Derivatives
| Precursor | Reagents and Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| α-Bromoacyl derivatives of α-hydroxy acids | Cyclization in MeCN | Substituted 1,4-dioxane-2,5-diones | (S,S)-diastereomers | researchgate.netmathnet.ru |
| N-Arylsulfonyl-γ,δ-epimino (E)-α,β-enoates | HCl–1,4-dioxane | δ-Aminated γ-chloro-α,β-enoates | Regio- and stereoselective | rsc.org |
| 2-Substituted 1,4-benzodioxines | [Ir(cod)Cl]₂/BIDIME-dimer, H₂ | Chiral 2-substituted 1,4-benzodioxanes | Up to 99:1 er | rsc.org |
| Benzo[b] rsc.orgeurjchem.comdioxine derivatives | Rh-catalyst, H₂ | Chiral 2-substituted 2,3-dihydrobenzo rsc.orgeurjchem.comdioxane derivatives | >99% ee | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved through the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.
The synthesis of carbohydrazide (B1668358) itself has been approached from a green chemistry perspective. One method involves the reaction of dimethyl carbonate with hydrazine (B178648) in a two-step process to produce high-purity carbohydrazide. ajgreenchem.com Another green approach to synthesizing carbohydrazide derivatives is through microwave-assisted multicomponent reactions under solvent-free conditions, which offers excellent yields and purity with mild reaction conditions. eurjchem.com The electrochemical synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides in an aqueous medium also represents a green, external chemical oxidant-free method. rsc.org
For the synthesis of the 1,4-dioxane ring, green methods have also been explored. The synthesis of new heterocyclic hydrazones has been achieved using green chemistry principles, which could be applicable to the formation of the carbohydrazide moiety on a pre-formed dioxane ring. researchgate.net
Table 2: Green Synthesis Approaches for Carbohydrazide Derivatives
| Reaction | Green Principle Applied | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Synthesis of Carbohydrazide | Use of less hazardous chemical syntheses | Dimethyl carbonate and hydrazine | High purity product | ajgreenchem.com |
| Synthesis of Imidazo[2,1-b]thiazole-2-carbohydrazide derivatives | Solvent-free, catalyst-free | Microwave irradiation | Excellent yield and purity, mild conditions | eurjchem.com |
| Synthesis of Pyridine carboxamides | Use of aqueous medium, electrochemistry | KI as mediator and electrolyte | External oxidant-free, mild conditions | rsc.org |
| Synthesis of Heterocyclic hydrazones | Green Chemistry approach | Not specified | New structures with potential biomedical applications | researchgate.net |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry offers significant advantages for the scalable production of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. cam.ac.uk These benefits are highly relevant for the industrial synthesis of this compound.
The synthesis of carbohydrazide has been demonstrated in a microchannel or pipeline reactor. In this process, a solution of dimethyl carbonate in methanol (B129727) and an aqueous hydrazine hydrate (B1144303) solution are pumped into the reactor, reacting at 75°C with a residence time of just 3 seconds to produce a high yield of carbohydrazide. chemicalbook.com This demonstrates the potential for the continuous production of the carbohydrazide precursor.
While specific flow chemistry applications for this compound are not reported, the synthesis of other heterocyclic compounds in flow is well-established. For instance, a jacketed screw reactor has been used for various solvent-free organic transformations at controlled temperatures, showcasing the utility of this approach for reactions involving solids. researchgate.net Such a system could potentially be adapted for the final condensation step to form this compound or for the synthesis of its precursors. The modular nature of flow chemistry would allow for the integration of synthesis, purification, and analysis steps into a single continuous process.
Table 3: Flow Chemistry for Carbohydrazide Synthesis
| Reactants | Reactor Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Dimethyl carbonate, Hydrazine hydrate | Microchannel or Pipeline Reactor | 75°C, 3 seconds residence time | 99% | chemicalbook.com |
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side products. The formation of this compound likely proceeds via the hydrazinolysis of a corresponding ester, such as methyl 1,4-dioxane-2-carboxylate.
The mechanism of the reaction between an ester and hydrazine hydrate is proposed to proceed through a tetrahedral intermediate. researchgate.net In this mechanism, the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the alcohol to yield the carbohydrazide.
Kinetic studies of the aminolysis of related compounds, such as Z-4-furylidene oxazolin-5-one derivatives with piperidine (B6355638) in dioxane, have suggested a stepwise mechanism with the rate-limiting breakdown of a tetrahedral intermediate. eujournal.org The reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine in dioxane has also been studied, highlighting the influence of the solvent on the reaction outcome. mdpi.com In some cases, the addition of an aminosilane (B1250345) has been found to accelerate the formation of silyl (B83357) ester intermediates, which can then react with amines to form amides, suggesting alternative mechanistic pathways that could be explored. core.ac.uk
Table 4: Mechanistic Insights into Carbohydrazide Formation
| Reaction | Proposed Mechanism | Key Intermediate | Reference |
|---|---|---|---|
| Ester + Hydrazine Hydrate | Nucleophilic acyl substitution | Tetrahedral intermediate | researchgate.net |
| Z-4-furylidene oxazolin-5-one + Piperidine in Dioxane | Stepwise mechanism | Tetrahedral intermediate | eujournal.org |
Reactivity and Transformational Chemistry of 1,4 Dioxane 2 Carbohydrazide
Amidation and Acylation Reactions
The terminal amino group of the carbohydrazide (B1668358) moiety is strongly nucleophilic, readily reacting with various acylating agents such as acyl chlorides and acid anhydrides. This leads to the formation of N-acyl derivatives. For instance, the reaction of a carbohydrazide with substituted benzoyl chlorides in a solvent like dioxane yields the corresponding N'-benzoylcarbohydrazide derivatives. nih.gov This transformation is fundamental for building more complex molecular architectures.
A similar reaction involves reacting the carbohydrazide with anhydrides, such as phthalic or maleic anhydride, in the presence of glacial acetic acid. This results in the formation of N-amido imides, demonstrating the versatility of the hydrazide group in forming stable C-N bonds. nih.gov
Table 1: Representative Amidation and Acylation Reactions
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 1,4-Dioxane-2-carbohydrazide | Benzoyl Chloride | Dioxane | Stirring | N'-Benzoyl-1,4-dioxane-2-carbohydrazide |
| This compound | Phthalic Anhydride | Acetic Acid | --- | N-(1,3-dioxoisoindolin-2-yl)-1,4-dioxane-2-carboxamide |
| This compound | Maleic Anhydride | Acetic Acid | --- | N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1,4-dioxane-2-carboxamide |
This table is based on analogous reactions reported for other carbohydrazides. nih.gov
Cyclization Reactions for Heterocyclic Scaffolds (e.g., Triazoles)
The carbohydrazide functional group is a cornerstone in heterocyclic synthesis, serving as a key building block for five-membered rings like 1,3,4-oxadiazoles and 1,2,4-triazoles.
1,3,4-Oxadiazoles: A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N'-acylcarbohydrazide intermediates. A more direct approach consists of reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). arabjchem.orgresearchgate.net This one-pot synthesis is an efficient route to derivatives where one substituent is the 1,4-dioxan-2-yl group.
1,2,4-Triazoles: The synthesis of 1,2,4-triazolethiones from carbohydrazides is a well-established two-step process. First, the carbohydrazide is reacted with an isothiocyanate, which yields a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by heating in an alkaline medium such as aqueous sodium hydroxide, results in the formation of the 3-substituted-4-aryl-1,2,4-triazole-5-thione. ijper.orgsemanticscholar.org
Table 2: Synthesis of Heterocyclic Scaffolds
| Starting Material | Reagents | Product Heterocycle |
|---|
This table is based on established synthetic routes for carbohydrazides. arabjchem.orgresearchgate.netijper.orgsemanticscholar.org
Metal-Catalyzed Transformations Involving the Carbohydrazide Moiety
The carbohydrazide moiety, with its multiple nitrogen and oxygen atoms, can act as a polydentate ligand, coordinating with various metal ions. ajgreenchem.com This coordination behavior is crucial in the formation of metal complexes and can influence the reactivity of the organic scaffold. While specific metal-catalyzed transformations centered on the carbohydrazide group of this particular dioxane derivative are not extensively documented, general principles suggest possibilities. For example, silver triflate (AgOTf) has been shown to catalyze reactions involving other complex carbohydrazides, leading to domino-type procedures and ring-opening of the dioxane solvent itself. rsc.org Such studies highlight the potential for metal catalysts to unlock novel reaction pathways.
Functionalization at the Dioxane Ring System
While the dioxane ring is generally less reactive than the carbohydrazide group, its C-H bonds can be targeted for functionalization using modern synthetic methods. Transition metal-catalyzed C(sp³)-H activation offers a powerful strategy for introducing new substituents directly onto the saturated ring. A notable precedent is the nickel-catalyzed oxidative C(sp³)-H arylation of 1,4-dioxane (B91453) with aryl boronic acids, which selectively forms 2-aryl-1,4-dioxane. nih.gov Applying such a methodology to this compound could potentially lead to the synthesis of novel derivatives functionalized at positions C-3, C-5, or C-6 of the dioxane ring, although the directing effects of the existing substituent would need to be considered.
Radical and Photochemical Reactions
The 1,4-dioxane ring is known to participate in radical and photochemical reactions. Under UV irradiation in the presence of hydrogen peroxide, 1,4-dioxane undergoes degradation initiated by the abstraction of a hydrogen atom to form a 1,4-dioxanyl radical. dss.go.th This radical intermediate can then engage in further reactions. Photochemically induced additions onto azodicarboxylates have also been demonstrated using 1,4-dioxane, which serves as the radical source. acs.org
Furthermore, 1,4-dioxane can act as a promoter in photochemical reactions. For instance, it has been shown to facilitate the photochemical O-alkylation of 1,3-dicarbonyl compounds, a process that proceeds beyond simple carbene insertion. rsc.org These precedents suggest that the dioxane ring of this compound could be a reactive partner in various radical and photochemical transformations, enabling the synthesis of complex structures.
Development and Functionalization of 1,4 Dioxane 2 Carbohydrazide Derivatives
Design and Synthesis of Novel Analogues with Modified Pharmacophores
The synthesis of novel analogues of 1,4-Dioxane-2-carbohydrazide would likely commence from a suitable 1,4-dioxane (B91453) precursor. An approach to preparing 2-substituted 1,4-dioxane derivatives involves the reaction sequence starting from readily available epoxides. A key step in this methodology is the ring-opening of an epoxide with the monosodium salt of ethylene (B1197577) glycol, followed by cyclization of the resulting diol. This general strategy could be adapted to introduce a variety of substituents on the dioxane ring, thereby modifying the core pharmacophore.
Further functionalization would focus on the carbohydrazide (B1668358) moiety. Carbohydrazide derivatives are often synthesized through the condensation of a corresponding ester with hydrazine (B178648) hydrate (B1144303). For instance, ethyl esters of pyridine-3-carboxylic acid or pyridine-4-carboxylic acid can be reacted with 80% hydrazine hydrate to yield the corresponding pyridine (B92270) carboxylic acid hydrazides in high yields. A similar approach could be envisioned for an ester precursor of 1,4-dioxane-2-carboxylic acid.
Modification of the carbohydrazide can lead to a diverse library of analogues. For example, reaction with various aldehydes and ketones can yield the corresponding hydrazones. Additionally, acylation of the terminal nitrogen of the carbohydrazide with different acid chlorides or activated carboxylic acids would produce N'-acyl-1,4-dioxane-2-carbohydrazides, introducing a range of functional groups to explore their impact on biological activity.
Table 1: Potential Synthetic Strategies for this compound Analogues
| Precursor | Reagent(s) | Resulting Analogue | Potential for Pharmacophore Modification |
| Substituted Epoxide | 1. Ethylene glycol, NaH2. Cyclization | Substituted 1,4-dioxane core | Introduction of various groups at different positions of the dioxane ring. |
| Ethyl 1,4-dioxane-2-carboxylate | Hydrazine hydrate | This compound | Parent compound for further derivatization. |
| This compound | Aldehydes/Ketones | N'-Alkylidene/Arylidene-1,4-dioxane-2-carbohydrazides | Modification of the electronic and steric properties of the side chain. |
| This compound | Acyl chlorides/Anhydrides | N'-Acyl-1,4-dioxane-2-carbohydrazides | Introduction of various lipophilic or polar groups. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Extrapolating from these findings, it can be hypothesized that modifications to the 1,4-dioxane ring of this compound could significantly influence its biological activity and selectivity for specific targets. Furthermore, the carbohydrazide functional group is a versatile scaffold for introducing various substituents that can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Incorporating lipophilic functionalities into a related pyridine carbohydrazide framework has been shown to augment biological activity by facilitating diffusion through lipid-rich bacterial cell walls.
Table 2: Hypothetical SAR for this compound Derivatives Based on Analogous Compounds
| Modification Site | Structural Change | Potential Impact on Activity | Rationale from Analogous Compounds |
| 1,4-Dioxane Ring | Introduction of alkyl or aryl substituents | Altered receptor affinity and selectivity | SAR of 1,4-benzodioxan derivatives shows high dependence on ring substitution for receptor selectivity. |
| Carbohydrazide N' position | Acylation with lipophilic chains | Increased cell permeability and potency | Incorporation of lipophilic chains in pyridine carbohydrazides enhanced antibacterial activity. |
| Carbohydrazide N' position | Formation of hydrazones with aromatic aldehydes | Modulation of electronic properties and target interactions | Hydrazone derivatives often exhibit a wide range of biological activities. |
Bioconjugation Strategies Utilizing the Carbohydrazide Functionality
The carbohydrazide group of this compound is a valuable handle for bioconjugation. Carbohydrazides can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.
One common strategy involves the oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups, which can then be specifically targeted by carbohydrazide-containing molecules. This allows for the site-specific attachment of the 1,4-dioxane derivative to proteins or other biomolecules.
Another approach is to utilize the nucleophilic nature of the carbohydrazide to react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide-like bonds. This is a widely used method for labeling proteins and other amine-containing biomolecules. The carbohydrazide can also be used in more complex multi-component reactions for the construction of bioconjugates. The reactivity of the carbohydrazide allows for its incorporation into various linkers and spacers designed to connect the 1,4-dioxane moiety to a biomolecule of interest, such as an antibody for targeted drug delivery.
Pro-drug Design and Bioisosteric Replacements
Pro-drug Design
The development of pro-drugs of this compound could be a viable strategy to improve its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The carbohydrazide functionality offers several handles for pro-drug design. For instance, the terminal amine group could be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug.
A common approach is the formation of a Schiff base (imine) by reacting the carbohydrazide with a bioreversible aldehyde or ketone. The resulting imine could be more lipophilic, enhancing membrane permeability, and would be expected to hydrolyze under physiological conditions to regenerate the active carbohydrazide.
Bioisosteric Replacements
Bioisosteric replacement is a powerful tool in medicinal chemistry to optimize the properties of a lead compound. For this compound, bioisosteric modifications could be considered for both the 1,4-dioxane ring and the carbohydrazide linker.
The 1,4-dioxane ring could potentially be replaced with other heterocyclic systems of similar size and geometry, such as piperidine (B6355638), morpholine, or tetrahydrofuran, to explore the impact on biological activity and physicochemical properties.
The carbohydrazide moiety (-CONHNH2) itself can be replaced with various bioisosteres to improve metabolic stability or alter hydrogen bonding patterns. Acylhydrazones, which are derivatives of carbohydrazides, are known to have potential instability under physiological conditions. Therefore, replacing the acylhydrazone linker with more stable groups is an important strategy in drug design.
Table 3: Potential Bioisosteric Replacements for the Carbohydrazide Moiety
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
| Hydrazide (-CONHNH-) | Amide (-CONHCH2-) | Mimics the hydrogen bonding pattern but is generally more stable. | Increased metabolic stability. |
| Hydrazide (-CONHNH-) | 1,2,4-Triazole | A five-membered aromatic ring that can mimic the steric and electronic properties. | Enhanced metabolic stability and altered pharmacokinetic profile. |
| Hydrazide (-CONHNH-) | 1,3,4-Oxadiazole (B1194373) | Another heterocyclic ring that can act as a bioisostere for the amide/hydrazide bond. | Improved metabolic stability and potential for new interactions with the target. |
Applications in Medicinal Chemistry and Chemical Biology
1,4-Dioxane-2-carbohydrazide as a Building Block for Receptor Agonists (e.g., APJ Receptor)
The apelin receptor (APJ) is a G protein-coupled receptor that has emerged as a promising therapeutic target, particularly for cardiovascular conditions like heart failure. Agonists of this receptor can improve cardiac function. The compound this compound has been identified as a reactant or intermediate in the synthesis of heterocyclic triazole agonists for the APJ receptor. google.com In patented chemical processes, this carbohydrazide (B1668358) serves as a key starting material, highlighting its utility in constructing the complex molecular architectures required for potent and selective receptor activation. google.com The incorporation of the dioxane motif is a strategic choice in drug design, often used to enhance solubility and introduce specific conformational constraints that can lead to improved binding at the target receptor.
Ligand Design and Optimization Strategies Incorporating this compound Scaffolds
The this compound scaffold is a valuable component in modern ligand design due to its distinct structural features. The dioxane ring is a polar, non-aromatic heterocycle that can act as a bioisostere for other chemical groups, helping to modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability. The carbohydrazide group (-CONHNH2) is a particularly useful functional group for chemical elaboration.
Key strategies for incorporating this scaffold include:
Heterocycle Formation: The hydrazide moiety is a common precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This is achieved by reacting the carbohydrazide with reagents such as carboxylic acids, carbon disulfide, or dicarbonyl compounds. These transformations are critical for embedding the dioxane scaffold into a larger, more rigid framework, which can be optimized for binding to a biological target.
Hydrazone Linkage: The terminal amine of the hydrazide can be readily condensed with aldehydes and ketones to form hydrazone linkages. This provides a straightforward method for connecting the dioxane scaffold to other pharmacophoric elements, allowing for the exploration of a wide chemical space to identify optimal interactions with a target protein.
These strategies allow medicinal chemists to systematically modify structures to improve potency, selectivity, and drug-like properties, using the this compound unit as a central anchoring point.
Role in Enzyme Inhibition and Modulation Studies
While direct studies on this compound are limited, the closely related analogue, 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide , has been extensively used to create novel enzyme inhibitors. This analogue, which features a fused benzene (B151609) ring, demonstrates the utility of the core dioxane carbohydrazide scaffold in generating biologically active molecules.
Research has shown that derivatives synthesized from this benzodioxane analogue can exhibit significant inhibitory activity against various enzymes:
Antihepatotoxic Activity: Novel 1,3,4-oxadiazole (B1194373) derivatives were synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide and evaluated for their ability to protect against carbon tetrachloride-induced liver damage in rats. Several of these compounds showed significant antihepatotoxic effects, comparable to the standard drug Silymarin, suggesting modulation of enzymes involved in liver function and toxicology.
Antibacterial Enzyme Inhibition: A series of 4-thiazolidinone (B1220212) derivatives prepared from the benzodioxane carbohydrazide were evaluated as potential antibacterial agents. One compound, in particular, showed significant inhibitory activity against E. coli FabH, an essential enzyme in bacterial fatty acid synthesis, indicating that this scaffold is a viable starting point for developing new classes of antibiotics.
The table below summarizes the findings from studies using the benzodioxane analogue, illustrating the potential of the core scaffold in enzyme modulation.
| Derivative Class | Target/Activity | Model | Key Findings | Reference |
| 1,3,4-Oxadiazoles | Antihepatotoxic | CCl₄-induced hepatotoxicity in rats | Some compounds showed a significant decrease in liver enzyme markers (SGOT, SGPT, ALP), comparable to Silymarin. | |
| 4-Thiazolidinones | Antibacterial (E. coli FabH inhibitor) | In vitro enzyme assay | A synthesized derivative exhibited an IC₅₀ of 0.06 µM against E. coli FabH. |
These studies underscore the importance of the dioxane carbohydrazide framework as a template for discovering new enzyme inhibitors.
Development of Chemical Probes and Biosensors
The carbohydrazide functional group is a well-established component in the design of chemical probes and biosensors due to its ability to form stable hydrazone linkages and participate in the formation of fluorescent heterocyclic systems. Hydrazide and hydrazone derivatives are often employed as chemosensors for detecting metal ions and other analytes. The fluorescence properties of these molecules can change significantly upon binding to a target, allowing for sensitive detection.
While the general class of carbohydrazides is used for these applications, there is currently no specific documentation in the scientific literature on the use of this compound itself for the development of chemical probes or biosensors. However, its structural features suggest it could be a viable candidate for such applications, pending future research and development in this area.
Applications in Targeted Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, thereby enhancing efficacy and reducing side effects. This is often achieved by attaching drugs to carrier molecules or nanoparticles. Functional groups like carbohydrazides can serve as chemical handles to conjugate drugs to these delivery systems.
The 1,4-dioxane (B91453) component of the scaffold could potentially improve the solubility and pharmacokinetic profile of a drug conjugate. However, a review of the current literature indicates that this compound has not yet been specifically reported as a component in targeted drug delivery systems. Its potential in this field remains an area for future exploration.
Spectroscopic and Analytical Methodologies for 1,4 Dioxane 2 Carbohydrazide Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1,4-Dioxane-2-carbohydrazide. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR methods, provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, the protons on the dioxane ring and the hydrazide group exhibit characteristic chemical shifts. The protons of the dioxane ring typically appear as a complex multiplet in the region of 3.5-4.0 ppm. The methine proton at the C2 position, being adjacent to the electron-withdrawing carbohydrazide (B1668358) group, is expected to be shifted further downfield compared to the other dioxane protons. The NH and NH₂ protons of the hydrazide moiety would produce broad signals, the positions of which are dependent on the solvent and concentration, but are generally found in the range of 4.5-9.5 ppm.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atoms of the dioxane ring are expected to resonate in the range of 60-75 ppm. The C2 carbon, attached to the carbonyl group, would appear at the lower end of this range. The carbonyl carbon (C=O) of the hydrazide group is characterized by a signal significantly downfield, typically in the region of 165-175 ppm.
For more complex structural assignments and to confirm connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY spectra would reveal the coupling relationships between protons, helping to assign the complex spin systems within the dioxane ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
While specific experimental data for this compound is not widely published, data from the closely related compound, 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide, shows multiplets for the dioxane ring protons between 4.24 and 5.15 ppm. arabjchem.org This suggests that the protons of the dioxane ring in this compound would also be found in a similar region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dioxane CH₂ Protons | 3.5 - 4.0 (m) | 60 - 70 |
| Dioxane CH Proton (C2-H) | ~4.2 (m) | 70 - 75 |
| NH Proton | 9.0 - 9.5 (br s) | - |
| NH₂ Protons | 4.5 - 5.0 (br s) | - |
Mass Spectrometry (MS) Applications for Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₁₀N₂O₃), the exact molecular weight is 146.0691 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 88 for the parent 1,4-dioxane (B91453) molecule. docbrown.info For this compound, the molecular ion peak would be expected at m/z 146. The fragmentation of this compound would likely involve the loss of the hydrazide group or parts of it, as well as fragmentation of the dioxane ring. Common fragmentation pathways for hydrazides include the cleavage of the N-N bond and the C-N bond. The fragmentation of the 1,4-dioxane ring can lead to characteristic ions at m/z 58, 44, and 31.
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity and purity. Purity assessment can also be performed by coupling mass spectrometry with a chromatographic technique like GC-MS or LC-MS.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 146 | [C₅H₁₀N₂O₃]⁺ | - |
| 115 | [C₅H₉O₃]⁺ | NH₂ |
| 87 | [C₄H₇O₂]⁺ | CONHNH₂ |
| 73 | [CONHNH₂]⁺ | C₄H₇O₂ |
| 58 | [C₂H₄O₂]⁺ | C₃H₆N₂O |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups would appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbohydrazide group (Amide I band) is expected to be a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1600-1640 cm⁻¹. The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region. The characteristic C-O-C stretching vibrations of the dioxane ring would produce strong bands in the fingerprint region, typically around 1100 cm⁻¹. docbrown.info
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the C-C and C-O-C symmetric stretches of the dioxane ring may give rise to strong Raman signals. The symmetric stretching of the dioxane ring is often observed around 830 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Amide & Amine) | Stretching | 3200 - 3400 (broad) | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1680 (strong) | 1650 - 1680 |
| N-H (Amide II) | Bending | 1600 - 1640 | Weak |
| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |
| C-O-C (Dioxane) | Asymmetric Stretching | ~1100 (strong) | Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. dectris.com This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single crystal X-ray diffraction study would reveal the conformation of the dioxane ring, which typically adopts a chair conformation. It would also elucidate the geometry of the carbohydrazide group and how it is oriented with respect to the dioxane ring. Furthermore, the analysis of the crystal packing would show the network of hydrogen bonds formed by the NH and NH₂ groups of the hydrazide moiety, which are expected to play a crucial role in the solid-state structure. While no specific crystallographic data for this compound is available in the searched literature, studies on similar structures, such as derivatives of 2-(benzothiazol-2'-ylthio)acetohydrazide, have demonstrated the power of this technique in confirming molecular structures and understanding intermolecular interactions. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
Given the polarity of the carbohydrazide group, reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the carbonyl group exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Gas chromatography could also be used, potentially after derivatization of the polar N-H groups to increase volatility. A polar capillary column would be required for the separation. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for both separation and identification. For the analysis of the parent compound, 1,4-dioxane, in various matrices, purge and trap GC-MS methods have been developed to achieve low detection limits. ysi.com Similar specialized techniques could be adapted for the analysis of this compound if required.
Table 4: Potential Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |
|---|---|---|---|
| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol gradient | UV, ELSD, MS |
| Normal-Phase HPLC | Silica, Cyano | Hexane/Isopropanol | UV, ELSD, MS |
Computational and Theoretical Investigations of 1,4 Dioxane 2 Carbohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 1,4-Dioxane-2-carbohydrazide. These methods provide insights into the molecule's stability, charge distribution, and potential for chemical reactions.
Detailed research findings from studies on related carbohydrazide (B1668358) derivatives demonstrate the utility of these calculations. For instance, DFT studies on thiophene-based carbohydrazide derivatives have been used to calculate key quantum chemical parameters. rsc.org These parameters help in understanding the molecule's behavior. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a significant descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org
In a typical study, the structure of this compound would first be optimized to find its most stable three-dimensional conformation. Following optimization, calculations would yield values for various electronic properties.
Table 1: Representative Quantum Chemical Parameters Calculated for Carbohydrazide Derivatives
| Parameter | Description | Typical Insights |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
For example, the MEP surface would visualize the electron-rich regions (typically around the oxygen and nitrogen atoms of the carbohydrazide moiety) and electron-deficient regions, thereby predicting how the molecule would interact with other reagents or biological targets. tandfonline.com Theoretical calculations on 1,2,3-triazole-4-carboxylic acids in 1,4-dioxane (B91453) solvent have shown how computational methods can support experimental findings on molecular properties. researchgate.net While specific data for this compound is not available in the reviewed literature, the established methodologies from related compounds provide a clear blueprint for its theoretical investigation. rsc.orgrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological receptors.
Conformational Analysis: The 1,4-dioxane ring can exist in different conformations, such as chair and twist-boat forms. Theoretical studies on 1,4-dioxane have shown that the chair conformer is significantly more stable. researchgate.net MD simulations can explore the conformational landscape of the entire this compound molecule, revealing the preferred spatial arrangements of the carbohydrazide side chain relative to the dioxane ring and quantifying the energy barriers between different conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.
Ligand-Receptor Interactions: MD simulations are extensively used to model the interaction between a ligand (like this compound) and a protein receptor. nih.gov After an initial docking pose is established, an MD simulation can assess the stability of the ligand-receptor complex in a simulated physiological environment. unair.ac.id Key metrics derived from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable. Studies on adamantane-carbohydrazide derivatives have used RMSD to validate the stability of docked complexes. semanticscholar.org
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values can highlight flexible regions of the protein, which may be important for ligand binding. semanticscholar.org
Hydrogen Bond Analysis: MD trajectories can be analyzed to determine the persistence of hydrogen bonds between the ligand and receptor, which are critical for binding affinity. nih.gov
For instance, a 100-nanosecond MD simulation of a docked adamantane-carbohydrazide derivative showed that the complex remained stable throughout the simulation, validating the docking results. semanticscholar.org Similar simulations for this compound would be invaluable for understanding its dynamic behavior at a target receptor, providing a more realistic picture of the binding event than static docking alone.
Docking Studies and Virtual Screening Based on this compound Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Docking Studies: For the this compound scaffold, docking studies would involve placing the molecule into the binding site of a specific biological target, such as an enzyme or receptor. The process calculates a "docking score," which estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. Research on various carbohydrazide derivatives has successfully employed molecular docking to identify potential inhibitors for targets like EGFR, COX-2, and various microbial enzymes. nih.govijper.org For example, docking studies of quinoxaline (B1680401) derivatives, synthesized from a carbohydrazide precursor, revealed strong binding to EGFR and COX-2, which correlated well with their experimental inhibitory activities. nih.gov
Virtual Screening: Virtual screening is a computational approach that involves docking large libraries of compounds against a target protein to identify potential hits. A library of molecules based on the this compound scaffold could be created by computationally adding various substituents. This library would then be screened against a target of interest. This process can significantly accelerate the discovery of new lead compounds. Studies on carbohydrazide derivatives have used virtual screening to identify potential Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment. mdpi.com
Table 2: Representative Docking Scores and Interactions for Carbohydrazide-Based Compounds
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Quinoxaline Derivatives | EGFR | -8.5 to -10.2 | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Pyrimidohexahydroquinoline Derivatives | Mcl-1 Enzyme | -8.97 | Hydrogen bonds with key residues | rsc.org |
QSAR Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates the descriptors with the observed activity.
Recent studies have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for various carbohydrazide series. nih.govacs.org
CoMFA: This method generates 3D fields around the molecules to represent their steric and electrostatic properties.
CoMSIA: This method calculates similarity indices at grid points, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
For example, a 3D-QSAR study on 2-pyrimidine carbohydrazides as utrophin modulators yielded statistically significant CoMFA and CoMSIA models (r² = 0.776 and 0.811, respectively). acs.org The contour maps generated from these models highlighted the regions where steric bulk or specific electrostatic features would enhance or diminish biological activity, providing a roadmap for designing more potent compounds. nih.gov Similarly, QSAR models for quinazolinone-2-carbohydrazide derivatives showed that electrostatic effects were crucial for their antifungal activity. acs.org
Table 3: Statistical Parameters for a Representative QSAR Model (CoMSIA for Pyrimidine Carbohydrazides)
| Parameter | Value | Description |
|---|---|---|
| q² | 0.600 | Cross-validated correlation coefficient (indicates predictive ability) |
| r² | 0.811 | Non-cross-validated correlation coefficient (indicates goodness of fit) |
| F-value | High | Statistical significance of the model |
| Principal Components | 3 | Number of latent variables used in the PLS model |
Data from ACS Omega 2024, 9, 23, 26034–26051. acs.org
By applying these QSAR methodologies to a series of this compound derivatives, one could develop predictive models to guide the synthesis of novel analogs with optimized biological activity for a specific therapeutic target.
Catalytic Applications and Metal Complexation of 1,4 Dioxane 2 Carbohydrazide
1,4-Dioxane-2-carbohydrazide as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. The efficacy of a homogeneous catalyst often hinges on the design of the organic ligand coordinated to a central metal ion. While direct studies employing this compound as a primary ligand in homogeneous catalysis are not widely documented, its structure is highly indicative of its potential in this field.
The carbohydrazide (B1668358) functional group (-CONHNH₂) is capable of keto-enol tautomerism, allowing it to coordinate to metal ions in different modes. The presence of nitrogen and oxygen donor atoms allows it to act as a bidentate ligand, binding to a metal center to form a stable five-membered chelate ring.
Furthermore, the terminal hydrazine (B178648) group (-NH₂) is readily condensed with aldehydes or ketones to form Schiff base ligands. These resulting hydrazone ligands offer an expanded and highly tunable coordination sphere, often acting as multidentate chelating agents. Metal complexes derived from such aroylhydrazone ligands have demonstrated significant catalytic activity in a variety of organic transformations. For instance, ruthenium(II) complexes with hydrazone ligands have been used as effective catalysts for N-alkylation reactions, while copper(II) and iron(III) complexes of N-acetylpyrazine-2-carbohydrazide have shown efficiency in the microwave-assisted oxidation of alcohols. researchgate.netmdpi.com The design of new metal complexes with such multidentate ligands is a challenging but promising area of research aimed at achieving higher catalytic efficiency. mdpi.com
The catalytic performance of selected metal complexes derived from related carbohydrazide-based ligands in various homogeneous reactions is summarized in the table below.
| Catalyst/Complex | Reaction Type | Substrate Example | Key Findings |
| Ruthenium(II)-hydrazone complexes | N-alkylation | Secondary amines and primary alcohols | Efficient catalysis at low catalyst loading with high yields. researchgate.net |
| Copper(II)-N-acetylpyrazine-2-carbohydrazide | Alcohol Oxidation | 1-Pehnylethanol | Achieved 83.6% isolated yield of acetophenone (B1666503) under solvent-free microwave conditions. mdpi.com |
| Iron(III)-N-acetylpyrazine-2-carbohydrazide | Alcohol Oxidation | Benzyl alcohol | Demonstrated catalytic activity for oxidation to benzophenone. mdpi.com |
Heterogeneous Catalysis Incorporating this compound Derived Materials
Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and recyclability. Organic molecules like this compound can be used to create heterogeneous catalysts by either immobilizing them onto solid supports (e.g., silica, carbon) or by using them as building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs).
While there is no specific literature on heterogeneous catalysts derived from this compound, the principles of catalyst design suggest its suitability. mpg.de The functional groups of the molecule could be used to anchor it to a support material. Alternatively, Schiff base derivatives of the compound could be complexed with metal ions and then incorporated into a solid matrix.
A more advanced approach is the use of such ligands in the synthesis of MOFs, which are inherently heterogeneous catalysts. acs.org The predictable coordination geometry of ligands derived from carbohydrazides allows for the construction of well-defined porous structures with accessible and catalytically active metal sites. These materials combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. Fascinating catalytic materials that have advanced biomass upgrading include carbon materials, solid phase ionic liquids, magnetic iron oxides, and metal-organic frameworks. ajgreenchem.com These catalysts provide special chances to include sufficient quantities of acid-base and redox functional species, facilitating a range of biomass conversion reactions in a single pot. ajgreenchem.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The coordination chemistry of this compound is expected to be rich and versatile. The carbohydrazide moiety can coordinate to metal ions through the carbonyl oxygen and the terminal amino nitrogen, forming stable chelate structures. Upon deprotonation, the enolic form can act as a bridging ligand between two metal centers.
The most common application of carbohydrazides in coordination chemistry is as a precursor to Schiff base ligands. innovareacademics.in The condensation reaction with an aldehyde or ketone introduces an imine nitrogen atom, creating ligands that are often tridentate (ONO or NNO donors) or have even higher denticity. innovareacademics.in These Schiff base ligands form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. innovareacademics.innih.govd-nb.info The resulting coordination geometry is highly dependent on the metal ion and the specific structure of the ligand. innovareacademics.in For example, spectral studies of metal complexes with a Schiff base derived from 5-methyl-3-phenyl-1H-indole-2-carbohydrazide suggested an octahedral geometry for Cu(II), Co(II), and Ni(II) complexes, and a tetrahedral geometry for a Zn(II) complex. innovareacademics.in
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgajgreenchem.com The tunability of their structure and pores makes them promising materials for catalysis. frontiersin.org Recently, a novel 2D-MOF based on a carbohydrazide moiety was synthesized and shown to be an effective heterogeneous catalyst for the ring-opening of epoxides. acs.org The study highlighted that the carbohydrazide group's hydrogens were more acidic compared to those in analogous urea-based linkers, leading to enhanced catalytic activity. acs.org Given that this compound contains this key functional group, it represents a viable, albeit unexplored, candidate for the design of new functional MOFs.
Table of Coordination and MOF Applications of Related Carbohydrazide Ligands
| Ligand/Derivative Type | Metal Ion(s) | Resulting Structure | Application/Finding |
|---|---|---|---|
| Schiff base of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | Metal Complexes | Octahedral geometry for Cu, Co, Ni; Tetrahedral for Zn. innovareacademics.in |
| Schiff base of 5-chloro-3-phenyl-1H-indole-2-carboxy-hydrazide | Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Metal Complexes | Ligand acts as a tridentate chelator; complexes show antimicrobial activity. d-nb.info |
Role in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. An effective asymmetric catalyst typically requires a chiral ligand that can create a specific three-dimensional environment around the metal center, directing the stereochemical outcome of the reaction.
This compound is an inherently chiral molecule, as the C-2 position of the dioxane ring is a stereocenter. This intrinsic chirality makes it a promising, yet uninvestigated, candidate for applications in asymmetric synthesis. A chiral ligand derived from this compound could potentially transfer its stereochemical information during a catalytic cycle.
While the catalytic activity of carbohydrazide derivatives is generally seldom reported, their potential as ligands for asymmetric synthesis has been noted. innovareacademics.innih.gov For instance, chiral alcohols containing an aziridine (B145994) group, which share some functional similarity, have been used as efficient catalysts for the asymmetric addition of organozinc reagents to aldehydes. innovareacademics.in The development of asymmetric catalysis often relies on the discovery of new classes of chiral ligands. researchgate.net Given its chirality and versatile coordination ability, ligands derived from this compound could represent a new avenue in this field, although this remains to be explored experimentally.
Future Research Directions and Emerging Opportunities
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has been a transformative force in drug discovery and development. researchgate.net For derivatives of 1,4-Dioxane-2-carbohydrazide, these computational tools offer a powerful approach to accelerate the identification of novel therapeutic agents. In-silico methods are becoming indispensable in modern drug discovery, with the potential to significantly reduce the time and cost associated with bringing new drugs to market. auctoresonline.org
Furthermore, computational platforms can predict the bioactivity of these derivatives against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. auctoresonline.org For instance, in-silico studies on pyridine-4-carbohydrazide derivatives have successfully predicted their bioactivity against six different protein targets. auctoresonline.org This approach can be extrapolated to the this compound scaffold to identify potential therapeutic applications. The use of advanced computational strategies is crucial for optimizing the drug discovery and design process for this class of compounds. auctoresonline.org
Table 1: Potential Applications of AI/ML in the Study of this compound Derivatives
| Application Area | AI/ML Tool/Technique | Potential Outcome |
| Lead Identification | Virtual Screening, Molecular Docking | Identification of derivatives with high binding affinity to specific biological targets. |
| Pharmacokinetics | Predictive ADMET models | Early assessment of drug-likeness and potential for oral bioavailability. |
| Toxicity Prediction | In-silico toxicity profiling | Prioritization of compounds with lower predicted toxicity for further development. |
| Structure-Activity Relationship (SAR) | Quantitative Structure-Activity Relationship (QSAR) modeling | Understanding the relationship between chemical structure and biological activity to guide lead optimization. |
Exploration of Novel Biological Targets for this compound Derivatives
The structural motifs of dioxane and carbohydrazide (B1668358) are present in a variety of biologically active molecules, suggesting that derivatives of this compound could interact with a diverse range of biological targets. The exploration of these targets is a key area for future research.
Carbohydrazide derivatives have been investigated for a wide array of biological activities, including cytotoxic effects against various cancer cell lines. turkjps.orgnih.gov For example, certain carbohydrazide and urea (B33335) derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and other cancer cell lines. turkjps.org This suggests that novel derivatives of this compound could be synthesized and screened for their potential as anticancer agents.
The dioxane ring is also a key feature in compounds with various pharmacological effects. For instance, dioxane-containing compounds have been investigated as potential treatments for multidrug resistance in cancer. dokumen.pub Derivatives of 1,3-dioxane (B1201747) have shown potential as modulators to overcome multidrug resistance. dokumen.pub Furthermore, some 1,2-dioxane (B1202867) containing compounds isolated from marine organisms have exhibited antimalarial properties. nih.govresearchgate.net The structural similarities suggest that this compound derivatives could be explored for similar activities. The conformational flexibility of the dioxane scaffold allows for diverse interactions with various receptor systems. evitachem.com
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |
| Oncology | Various cancer cell lines (e.g., breast, cervical) | Cytotoxic activity of other carbohydrazide derivatives. turkjps.orgnih.gov |
| Infectious Diseases | Malarial parasites | Antimalarial activity of 1,2-dioxane containing compounds. nih.govresearchgate.net |
| Multidrug Resistance | P-glycoprotein and other efflux pumps | Activity of 1,3-dioxane derivatives in overcoming multidrug resistance. dokumen.pub |
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. Future research on this compound should focus on the development of sustainable and efficient synthetic routes.
Microwave-assisted synthesis has emerged as a green chemistry technique that can significantly reduce reaction times and improve yields. researchgate.net This method has been successfully applied to the synthesis of 1,3-dioxanes in aqueous media, highlighting its potential for the environmentally friendly production of this compound and its derivatives. researchgate.net The use of recyclable catalysts in these reactions further enhances their sustainability. researchgate.net For instance, sulfated zirconia has been shown to be an efficient and reusable acid catalyst for the synthesis of 4-phenyl-1,3-dioxane. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for the sustainable synthesis of these compounds. nih.gov Enzymatic reactions are often performed under mild conditions and can exhibit high selectivity, reducing the need for toxic reagents and laborious purification steps. msu.ruacs.org While direct biocatalytic routes to this compound have not yet been reported, the use of enzymes in aqueous-organic solvent mixtures containing dioxane suggests the feasibility of developing such processes. msu.ru Lipases, for example, have been used for the synthesis of diethanolamide in a dioxane-containing solvent system. ateneo.edu
Advanced Materials Science Applications
Beyond the biomedical field, the carbohydrazide and dioxane moieties suggest potential applications for this compound in advanced materials science. Carbohydrazide itself is used as a precursor to polymers and as a curing agent for epoxide-type resins. atamanchemicals.com It can also act as a cross-linking agent for elastic fibers in the textile industry. nbinno.comnbinno.com
The dioxane ring can also be incorporated into polymer backbones. Dioxane-based polyesters have been synthesized and their thermal properties investigated. dss.go.th The conformational rigidity of the six-membered dioxane ring can influence the properties of the resulting polymers. dss.go.th This suggests that this compound could serve as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties. Its bifunctional nature, containing both a dioxane ring and a reactive carbohydrazide group, makes it an interesting building block for polymer chemistry.
Q & A
Q. What are the recommended synthetic routes for 1,4-Dioxane-2-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions between hydrazides and carbonyl-containing precursors. For example, Jorepalli et al. (2024) demonstrated the use of 1,4-dioxane as a solvent in synthesizing bioactive carbohydrazide analogs, highlighting the importance of temperature control (60–80°C) and stoichiometric ratios (1:1.2 for hydrazide:carbonyl precursor) to maximize yield . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers characterize the structural and functional properties of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the hydrazide (-CONHNH₂) and dioxane ring protons.
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carbohydrazide moiety .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as exemplified in studies on analogous cyclohexanedicarbohydrazide compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to minimize inhalation exposure, as hydrazide derivatives may release volatile by-products during synthesis.
- Waste Disposal: Segregate waste into designated containers for professional hazardous waste treatment, as recommended for hydrazine derivatives .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Note that no specific antidote exists for hydrazide-related toxicity; treatment is supportive .
Advanced Research Questions
Q. How can computational methods predict the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Molecular Modeling: Density Functional Theory (DFT) calculations predict bond dissociation energies and reactive sites for hydrolysis or oxidation. For example, EPA’s risk evaluation frameworks use similar approaches to model dioxane derivatives’ persistence in aquatic systems .
- Environmental Simulation: Use software like EPI Suite or BIOWIN to estimate biodegradation half-lives. 1,4-Dioxane derivatives often exhibit low biodegradability due to their stable ether ring, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for remediation .
- Ecotoxicity Profiling: Leverage QSAR models to predict toxicity to aquatic organisms, validated against experimental data from analogous compounds .
Q. What strategies resolve contradictions in toxicity data for this compound across studies?
Methodological Answer:
- Data Harmonization: Cross-reference results with standardized assays (e.g., OECD Test Guidelines 423 for acute toxicity) to ensure methodological consistency. EPA’s systematic review protocols emphasize evaluating data quality based on reliability (e.g., sample size, controls) and relevance (e.g., dose-response alignment) .
- Mechanistic Studies: Conduct in vitro assays (e.g., Ames test for mutagenicity, comet assay for DNA damage) to clarify conflicting in vivo results. For example, ATSDR/EPA joint reviews prioritize mechanistic data to reduce uncertainty in human health assessments .
Q. How can researchers design experiments to assess the compound’s potential as a pharmacophore in drug development?
Methodological Answer:
- Target Identification: Use molecular docking (e.g., AutoDock Vina) to screen against protein targets (e.g., kinases, receptors) where hydrazide moieties show affinity. Jorepalli et al. (2024) employed this strategy to identify antioxidant and anticancer candidates .
- In Vitro Validation: Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS scavenging assays) using structurally related compounds as positive controls.
- ADME Profiling: Evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) using HPLC-MS and liver microsome assays.
Q. What advanced analytical techniques quantify trace levels of this compound in environmental matrices?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges concentrates the compound from water samples.
- Detection:
- GC-MS: Derivatize with BSTFA to enhance volatility. Monitor m/z fragments specific to the dioxane-hydrazide backbone.
- LC-HRMS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Limit of detection (LOD) can reach 0.1 µg/L, as demonstrated in EPA monitoring programs for 1,4-dioxane .
- Quality Control: Include isotopically labeled internal standards (e.g., ¹³C-1,4-dioxane) to correct for matrix effects .
Data Management and Literature Review
Q. How should researchers navigate gaps in peer-reviewed data on this compound?
Methodological Answer:
- Expanded Search Strategies: Follow EPA’s tiered approach for literature reviews, combining keyword searches (e.g., “carbohydrazide AND dioxane”) in PubMed and SciFinder with gray literature (e.g., EPA reports, conference abstracts) .
- Alternative Data Sources: Use predictive tools like PubChem’s computational properties or QSAR models when experimental data are lacking .
- Collaborative Validation: Partner with academic or regulatory labs to generate missing data (e.g., ecotoxicity endpoints) under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
